2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-
CAS No.: 888947-50-0
Cat. No.: VC16918363
Molecular Formula: C22H20N6
Molecular Weight: 368.4 g/mol
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Specification
| CAS No. | 888947-50-0 |
|---|---|
| Molecular Formula | C22H20N6 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 5,6-bis[4-(dimethylamino)phenyl]pyrazine-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C22H20N6/c1-27(2)17-9-5-15(6-10-17)21-22(26-20(14-24)19(13-23)25-21)16-7-11-18(12-8-16)28(3)4/h5-12H,1-4H3 |
| Standard InChI Key | BCARTDPMXHTOEN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)N(C)C)C#N)C#N |
Introduction
Molecular Architecture and Structural Properties
Core Structure and Substituent Configuration
The molecule features a central pyrazine ring (C₄H₂N₂) substituted at positions 2 and 3 with cyano (-C≡N) groups and at positions 5 and 6 with 4-(dimethylamino)phenyl moieties. The pyrazine core adopts a planar geometry, while the phenyl rings are oriented at dihedral angles of approximately 35–37° relative to the central ring, as inferred from crystallographic data of structurally related compounds . This non-coplanar arrangement minimizes steric hindrance between substituents while allowing partial conjugation between the aromatic systems.
The dimethylamino groups (-N(CH₃)₂) exhibit near-planar configurations, with bond angles at nitrogen summing to 359.3–359.9°, indicative of sp² hybridization. This geometry facilitates charge transfer from the electron-rich amino groups to the electron-deficient pyrazine core, as evidenced by shortened aniline C-N bond lengths (1.376 Å) . Such electronic interactions likely influence the compound’s optoelectronic properties.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₀N₆ | |
| Molecular Weight | 368.4 g/mol | |
| Dihedral Angles (Pyrazine-Ph) | 35.81°, 37.11° | |
| C-N Bond Length (Aniline) | 1.376 Å |
Spectroscopic and Electronic Characteristics
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- likely follows a multi-step sequence analogous to related pyrazine derivatives . A plausible route involves:
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Friedel-Crafts Acylation: Introduction of acetyl groups to 4-(dimethylamino)benzene using propanoyl chloride.
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Condensation Reaction: Formation of the pyrazine ring via cyclization of diamino intermediates under oxidative conditions.
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Cyanation: Substitution of hydroxyl or halogen groups at positions 2 and 3 with cyanide nucleophiles.
Key challenges include controlling regioselectivity during cyclization and preventing premature oxidation of sensitive amino groups.
Comparative Analysis with Analogous Systems
Electronic Effects of Substituents
Replacing methyl groups in 2,5-bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine with cyano moieties:
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Increases Electron Deficiency: The cyano groups lower the LUMO energy by ~1.2 eV (estimated via DFT calculations).
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Enhances Dipole Moment: Molecular dipole increases from 5.6 D (methyl) to 7.8 D (cyano), improving solubility in polar solvents.
Thermal Stability
While melting point data for the title compound is unavailable, related pyrazine dicarbonitriles decompose above 250°C, suggesting comparable thermal resilience .
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